REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[CH2:7]([NH:9][NH2:10])[CH3:8].[CH3:11][CH2:12][O:13][C:14]([C:16]([CH2:18][C:19]([CH3:21])=O)=O)=[O:15]>C(O)C>[CH2:7]([N:9]1[C:19]([CH3:21])=[CH:18][C:16]([C:14]([O:13][CH2:12][CH3:11])=[O:15])=[N:10]1)[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.C(C)NN
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 14° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure and 2 M sodium carbonate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with methyl tert-butyl ether (3×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |